molecular formula C7H6N2O5 B1268829 2,6-Dinitrophenyl methyl ether CAS No. 3535-67-9

2,6-Dinitrophenyl methyl ether

Cat. No. B1268829
CAS RN: 3535-67-9
M. Wt: 198.13 g/mol
InChI Key: DZVZPFZSAYLSDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-Dinitrophenyl methyl ether and its derivatives involves various chemical reactions. For example, the hydrolysis of 6-exo-substituted 2-Methyl-2-exo-norbornyl and 2-Methyl-2-endo-norbornyl-2,4-dinitrophenyl ethers in aqueous dioxane has been described, indicating specific reaction pathways and product formation (Grob, Von Sprecher, & Waldner, 1983). Similarly, reactions involving aromatic nucleophilic substitution have shown the formation of anionic σ complexes, offering insights into the compound's chemical behavior (Sekiguchi et al., 1983).

Molecular Structure Analysis

Studies on the molecular structure of 2,6-Dinitrophenyl methyl ether derivatives have revealed preferred conformations influenced by extensive conjugation and the positioning of nitro groups. PMR studies suggest that the molecule exhibits certain preferred conformations due to stereochemical influences (Lehmann, 1970).

Chemical Reactions and Properties

The chemical reactions of 2,6-Dinitrophenyl methyl ether encompass a range of transformations, including nucleophilic substitutions and hydrolysis, leading to various products depending on the reaction conditions. The formation and decomposition of anionic σ complexes in reactions with potassium t-butoxide have been particularly noted, highlighting the compound's reactivity (Sekiguchi et al., 1983).

Physical Properties Analysis

While specific studies focusing solely on the physical properties of 2,6-Dinitrophenyl methyl ether were not identified, related research indicates that the physical characteristics of such compounds can be inferred from their molecular structure, synthesis outcomes, and chemical reactivity.

Chemical Properties Analysis

The chemical properties of 2,6-Dinitrophenyl methyl ether, including its reactivity in aromatic nucleophilic substitution reactions and behavior in hydrolysis, have been extensively studied. These investigations reveal the compound's tendency to form stable complexes and undergo specific rearrangements under certain conditions, providing a deep understanding of its chemical nature (Sekiguchi et al., 1983).

Scientific Research Applications

Stereochemistry and Conformation

  • Conformations and Stereochemistry : Studies on a series of 2,6-dinitrophenyl ethers, including 2,6-dinitrophenyl methyl ether, indicate preferred conformations influenced by extensive conjugation and coplanarity between the ether linkage and the dinitro ring. This results in a skew conformation where the dinitro ring is positioned in such a way that the 6-substituent is proximal to the other ring. These findings are critical in understanding the stereochemical properties of such compounds (Lehmann, 1970).

Dipole Moments and Molecular Interactions

  • Dipole Moments and Molecular Interactions : Research on the dipole moments of 2,6-dinitrophenyl ethers, including methyl, phenyl, and 2,4-dinitrophenyl ethers, has been conducted. These studies provide insights into the twist conformations of these compounds and their molecular interactions, contributing to a deeper understanding of their chemical properties (Mceachern, Lehmann, & Paredes, 1973).

Aromatic Nucleophilic Substitution Reactions

  • Mechanism of Aromatic Nucleophilic Substitution : The behavior of 2,6-dinitrophenyl methyl ether in nucleophilic substitution reactions has been explored. These reactions are significant in understanding the reactivity of this compound in different solvents and with various bases, providing valuable insights into its chemical behavior (Emokpae, Uwakwe, & Hirst, 1993).

Photophysical Properties

  • Fluorescent Imaging and Detection : A study demonstrates the use of a fluorescent probe based on the thiolysis of dinitrophenyl ether for imaging hydrogen sulfide in living cells. This highlights the potential application of 2,6-dinitrophenyl ethers in the development of sensitive and selective imaging tools in biological research (Liu, Xu, Spring, & Cui, 2013).

Analytical Chemistry Applications

  • Analytical Chemistry : The reaction of phenols with fluoro-2,4-dinitrobenzene, including studies on 2,4-dinitrophenyl ethers, is ideal for the characterization of phenols. These ethers are useful in spectrophotometric and colorimetric quantitative analyses, suggesting applications of 2,6-dinitrophenyl ethers in analytical chemistry (Lehmann, 1971).

Safety And Hazards

The safety data sheet for 2,4-Dinitrophenylhydrazine, a compound similar to 2,6-Dinitrophenyl methyl ether, indicates that it is extremely flammable and harmful if swallowed . It also states that it contains gas under pressure and may explode if heated .

properties

IUPAC Name

2-methoxy-1,3-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c1-14-7-5(8(10)11)3-2-4-6(7)9(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVZPFZSAYLSDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344541
Record name 2,6-DINITROANISOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dinitrophenyl methyl ether

CAS RN

3535-67-9
Record name 2,6-DINITROANISOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

0.200 g (1.00 mmol) of commercially available 2-chloro-1,3-dinitrobenzene was dissolved in a warm solution of 15 ml methanol and 0.223 g (4.13 mmol) of NaOMe. The reaction was stirred overnight with continued warming. The residue was dissolved in water after evaporation of the solvent. The aqueous solution was extracted with dichloromethane, dried and evaporated under reduced pressure to give 0.187 g of 2,6-dinitroanisole (95%) as yellow flakes. 1H NMR (CDCl3) δ 8.06 (d, J=8.2 Hz, 2H, Ar—H), 7.38 (t, J=8.2 Hz, 1H, Ar—H), 4.09 (s, 3H, O—CH3). 13C NMR (CDCl3) δ 148.0, 129.4, 124.2, 65.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.223 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

An argon filled Schlenk flask was charged with 25.77 g (104 mmol) of 2-bromo-1,3-dinitrobenzene, 150 mL of absolute methanol was added and the reaction mixture was chilled in an ice bath. 2.4 g (104 mmol) of Na was added, and the resulting reaction mixture was purged with argon until all Na was dissolved and stirred at RT over night. The solvent was removed, the residue was re-suspended in acetone and filtered through Celite to remove NaBr. The solvent was removed, and the crude product was recrystallized from iPrOH. Yield: 19.8 g (90%). 1H NMR (CDCl3): δ 8.05 (d, JHH=8.2 Hz, 2H, Ar), 7.38 (t, JHH=8.2 Hz, 1H, Ar), 4.07 (s, 3H, OCH3) ppm.
Quantity
25.77 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
[Compound]
Name
Na
Quantity
2.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Ambrus, DJ Hamilton, HA Kuiper… - Pure and Applied …, 2003 - degruyter.com
There may be substantial differences in the chemical composition of technical-grade products of the same active ingredient manufactured under different conditions, from different raw …
Number of citations: 75 www.degruyter.com

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